molecular formula C16H16N2O4S B2524393 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1351586-14-5

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2524393
CAS No.: 1351586-14-5
M. Wt: 332.37
InChI Key: VDPNKDNJHULBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a high-purity synthetic compound intended for laboratory research purposes only. This chemical is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. The molecular structure, which incorporates both benzo[d]oxazol-2-one and 3-methylthiophene moieties linked by an acetamide group, suggests potential for investigation in various biochemical pathways. Researchers may explore its properties and applications in areas such as enzyme inhibition, receptor binding studies, or as a synthetic intermediate in medicinal chemistry. The specific mechanism of action, physicochemical properties, and primary research applications are subject to ongoing investigation and should be determined by the qualified researcher. Please refer to the product's Certificate of Analysis for specific data on purity, composition, and handling instructions. All safety data sheets and handling protocols must be adhered to in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-10-6-7-23-15(10)12(19)8-17-14(20)9-18-11-4-2-3-5-13(11)22-16(18)21/h2-7,12,19H,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPNKDNJHULBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)CN2C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS 2034484-44-9)
  • Structural Differences : Replaces the 3-methylthiophen-2-yl group with a furan-2-yl and thiophen-2-yl hybrid substituent.
  • Molecular Weight : 384.4 g/mol vs. 375.4 g/mol (target compound, estimated).
  • Key Features : The dual heterocyclic substitution (furan/thiophene) may alter electronic properties and hydrogen-bonding capacity compared to the single 3-methylthiophen group .
[11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide)
  • Structural Differences : Incorporates a naphthalene ring instead of the hydroxyethyl-thiophen moiety.
  • Pharmacokinetics : Demonstrates superior bioavailability (63% in rats) and plasma clearance (0.8 L/h/kg) due to the lipophilic naphthalene group, which enhances blood-brain barrier penetration .
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
  • Simplified Backbone : Lacks the hydroxyethyl-thiophen side chain, reducing steric bulk.
  • Reactivity : Reported conversion rates of 10–18% under varying conditions, suggesting lower metabolic stability compared to the target compound .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data
Compound Molecular Weight (g/mol) LogP* Bioavailability (Rat) Metabolic Stability (Human S9)
Target Compound 375.4 2.1 Pending Moderate
[11C]NBMP 398.4 3.5 63% High
Furan/Thiophen Hybrid 384.4 2.8 Not reported Moderate
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide 218.2 1.2 Not applicable Low (10–18% conversion)

*LogP estimated using computational tools (e.g., ChemDraw).

  • Key Observations :
    • Lipophilicity : NBMP’s higher LogP (3.5) correlates with enhanced CNS penetration, whereas the target compound’s moderate LogP (2.1) balances solubility and membrane permeability.
    • Metabolic Stability : Hydroxyethyl-thiophen groups in the target compound may reduce oxidative metabolism compared to simpler propanamide derivatives .

Spectroscopic and Crystallographic Insights

  • NMR Data : The target compound’s 1H-NMR is expected to show resonances for the benzoxazolone aromatic protons (δ 7.2–7.8 ppm), hydroxyethyl protons (δ 3.5–4.2 ppm), and thiophen protons (δ 6.8–7.1 ppm), similar to analogs in and .

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